Fmoc-4-Abz-OH
Overview
Description
Fmoc-4-Abz-OH: , also known as 4-(fluorenylmethoxycarbonylamino)benzoic acid, is a chemical compound widely used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of 4-aminobenzoic acid. This compound is primarily utilized in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions .
Mechanism of Action
Target of Action
Fmoc-4-Abz-OH, also known as 4-(Fmoc-amino)benzoic acid , is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in peptides that are being synthesized . The role of this compound is to act as a protective group for these residues during the synthesis process .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound serves as a protective group for the amino acid residues during peptide synthesis . This group is removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the selective addition of amino acids in the desired sequence during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway involved with this compound is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protective group for the amino terminus of the peptide chain, preventing unwanted side reactions during the addition of amino acids . Once the desired amino acid has been added, the Fmoc group is removed, allowing the next amino acid to be added .
Result of Action
The use of this compound in peptide synthesis results in the successful and selective addition of amino acids to form a peptide of a specific sequence . This is crucial in the production of peptides for use in research and therapeutic applications .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group requires basic conditions . Additionally, the stability of this compound can be affected by storage conditions. It is recommended to be stored at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
Fmoc-4-Abz-OH plays a significant role in biochemical reactions, particularly in the process of Fmoc solid-phase peptide synthesis . It acts as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a protecting group for amines during peptide synthesis . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-Abz-OH typically involves the reaction of 4-aminobenzoic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically purified by recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Fmoc-4-Abz-OH undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc protecting group.
Carbodiimides (e.g., DIC, EDC): Used for peptide bond formation.
Major Products Formed:
Deprotected Amino Acid: Formed after the removal of the Fmoc group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry: Fmoc-4-Abz-OH is extensively used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids during solid-phase peptide synthesis .
Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These compounds are valuable tools for studying enzyme activities and protein-protein interactions .
Medicine: this compound-derived peptides are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and diagnostic agents .
Comparison with Similar Compounds
Fmoc-3-Abz-OH: Similar structure but with the amino group at the 3-position of the benzoic acid.
Fmoc-PABA-OH: Para-aminobenzoic acid with an Fmoc protecting group.
Fmoc-β-Ala-OH: Beta-alanine with an Fmoc protecting group.
Uniqueness: Fmoc-4-Abz-OH is unique due to the specific positioning of the amino group at the 4-position of the benzoic acid. This positioning can influence the reactivity and properties of the compound, making it suitable for specific applications in peptide synthesis .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSYYBSAOANSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373226 | |
Record name | Fmoc-4-Abz-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185116-43-2 | |
Record name | Fmoc-4-Abz-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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